[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride
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Overview
Description
[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride is a chemical compound with the molecular formula C8H15N·HCl. It is a cyclopropyl derivative, characterized by the presence of a cyclobutyl group attached to a cyclopropyl ring, and an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination. One common method involves the reaction of cyclobutylcarbinol with a cyclopropylamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Studying the effects of cyclopropyl derivatives on biological systems.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- [(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine hydrochloride
- [(1R,2S)-2-(difluoromethyl)cyclopropyl]methanamine hydrochloride
Uniqueness
[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride is unique due to its specific cyclobutyl and cyclopropyl structural features, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[(1R,2S)-2-cyclobutylcyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-5-7-4-8(7)6-2-1-3-6;/h6-8H,1-5,9H2;1H/t7-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDYTBSSDZHCET-WSZWBAFRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC2CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@@H]2C[C@H]2CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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